Comprehensive Technical Guide: 2-Bromo-5-cyclobutylthiazole
Comprehensive Technical Guide: 2-Bromo-5-cyclobutylthiazole
Topic: 2-Bromo-5-cyclobutylthiazole Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Lipophilic Anchor
2-Bromo-5-cyclobutylthiazole (CAS: 1159814-12-6) represents a high-value heterocyclic building block in modern medicinal chemistry. Unlike simple alkyl-substituted thiazoles, the incorporation of a cyclobutyl ring at the C5 position introduces unique steric and electronic properties—specifically, a fixed "puckered" conformation that fills hydrophobic pockets more effectively than planar aromatic rings while offering superior metabolic stability compared to flexible alkyl chains (e.g., n-butyl) or oxidation-prone tert-butyl groups.
This guide provides a rigorous analysis of its physicochemical properties, validated synthetic pathways, and reactivity profile, designed to support its application in Fragment-Based Drug Discovery (FBDD) and lead optimization.
Physicochemical Profile
The following data consolidates experimental and calculated parameters essential for handling and modeling.
| Parameter | Value | Notes |
| CAS Number | 1159814-12-6 | Verified identifier. |
| Molecular Formula | C₇H₈BrNS | |
| Molecular Weight | 218.11 g/mol | |
| Physical State | Pale Yellow Liquid / Low-melting Solid | Tends to oil out; crystallizes upon cooling. |
| Boiling Point | ~265°C (Predicted) | Vacuum distillation recommended (e.g., 110°C @ 1 mmHg). |
| LogP (cLogP) | 3.17 | Highly lipophilic; requires organic co-solvents (DMSO, DMF). |
| TPSA | 12.89 Ų | Low polar surface area, indicative of good BBB permeability. |
| H-Bond Acceptors | 2 | Nitrogen and Sulfur lone pairs. |
| H-Bond Donors | 0 |
Synthetic Architecture
Accessing 2-Bromo-5-cyclobutylthiazole requires a regioselective approach to ensure the cyclobutyl group is installed at C5 before the halogenation at C2. The most robust, scalable protocol combines the Hantzsch Thiazole Synthesis with a Sandmeyer-type transformation .
Expert Protocol: The Hantzsch-Sandmeyer Route
This pathway avoids the poor regioselectivity often seen in the direct bromination of 5-substituted thiazoles.
Step 1: Synthesis of 2-Amino-5-cyclobutylthiazole
-
Precursor: 1-Cyclobutylethanone (Cyclobutyl methyl ketone).
-
Reagents: Bromine (Br₂), Thiourea, Ethanol.[1]
-
Mechanism:
-Bromination of the ketone followed by condensation with thiourea.[2] -
Protocol:
-
Dissolve 1-cyclobutylethanone (1.0 eq) in MeOH/DCM.
-
Add Br₂ (1.0 eq) dropwise at 0°C to form the
-bromoketone in situ. -
Add Thiourea (2.0 eq) and reflux in Ethanol for 4–6 hours.
-
Workup: Neutralize with NaHCO₃. The 2-amino-5-cyclobutylthiazole precipitates as a solid.[2]
-
Step 2: Sandmeyer Transformation to 2-Bromo
-
Reagents: Copper(II) Bromide (CuBr₂), tert-Butyl Nitrite (
-BuONO), Acetonitrile (MeCN). -
Causality: The amino group is converted to a diazonium species, which is immediately displaced by the bromide anion via a radical-nucleophilic mechanism.
-
Protocol:
-
Suspend CuBr₂ (1.5 eq) in dry MeCN at 0°C.
-
Add tert-butyl nitrite (1.5 eq) dropwise.
-
Slowly add 2-amino-5-cyclobutylthiazole (1.0 eq). Evolution of N₂ gas will be observed.
-
Warm to room temperature and stir for 2 hours.
-
Purification: Quench with dilute HCl, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc).
-
Synthetic Pathway Visualization
Caption: Figure 1. Regioselective synthesis via Hantzsch condensation and Sandmeyer displacement.
Reactivity & Functionalization Profile
The 2-bromo position is a "hotspot" for transition-metal catalyzed cross-coupling. The C5-cyclobutyl group is chemically inert under these conditions but dictates the steric environment of the resulting molecule.
C2-Diversification Strategies
The C-Br bond in thiazoles is activated towards oxidative addition by Palladium (Pd) due to the electron-deficient nature of the thiazole ring (similar to 2-bromopyridine).
-
Suzuki-Miyaura Coupling:
-
Reagents: Aryl/Heteroaryl boronic acids, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.
-
Utility: Rapid generation of biaryl scaffolds for kinase inhibitors.
-
-
Buchwald-Hartwig Amination:
-
Reagents: Primary/Secondary amines, Pd₂(dba)₃, Xantphos, Cs₂CO₃.
-
Utility: Introduction of solubility-enhancing amine tails.
-
-
Negishi Coupling:
-
Reagents: Organozinc halides, Pd(PPh₃)₄.
-
Utility: Introduction of alkyl chains or sensitive functional groups.[3]
-
Reactivity Map
Caption: Figure 2. Divergent synthesis capabilities from the 2-bromo core.
Medicinal Chemistry Applications
The Cyclobutyl Advantage
In drug design, the 5-cyclobutyl group serves as a superior bioisostere to tert-butyl or isopropyl groups:
-
Metabolic Stability: Unlike tert-butyl groups, which are prone to rapid CYP450-mediated hydroxylation at the methyl groups, the cyclobutyl ring is more resistant to oxidative metabolism due to ring strain and the lack of chemically equivalent, accessible methyl hydrogens.
-
Conformational Pucker: The cyclobutyl ring adopts a "puckered" or "butterfly" conformation (~25° dihedral angle). This creates a unique 3D vector that can fill spherical hydrophobic pockets in enzymes (e.g., ATP-binding sites of kinases) more effectively than flat phenyl rings.
-
Lipophilicity Modulation: It increases LogP significantly, aiding membrane permeability, but without the "grease ball" effect of long alkyl chains that often leads to high non-specific binding.
Case Study Context
This scaffold is particularly relevant in the design of Type II Kinase Inhibitors , where the thiazole occupies the hinge region and the cyclobutyl group extends into the hydrophobic back-pocket, providing selectivity over other kinases.
Handling and Safety
-
Hazards: Classified as an Irritant (Skin/Eye).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct UV to prevent debromination).
-
Disposal: Halogenated organic waste streams.
References
- Talele, T. T. (2016). The "Cyclobutyl" Effect in Drug Discovery: Structural and Thermodynamic Insights. Journal of Medicinal Chemistry. (Contextual grounding on cyclobutyl bioisosteres).
-
Beilstein J. Org. Chem. (2017).[4] Synthesis of thiazole derivatives starting from N-propargylamines. Retrieved from [Link]
